molecular formula C19H17ClN4O6 B2553660 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate CAS No. 478046-68-3

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate

Cat. No.: B2553660
CAS No.: 478046-68-3
M. Wt: 432.82
InChI Key: JSRASXQLAWASLT-OQKWZONESA-N
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Description

[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by a cyclohexylidene scaffold linked to a 2,4-dinitrophenyl group and an N-(4-chlorophenyl)carbamate moiety. Though direct studies on this compound are absent in the provided evidence, its structural features align with compounds used in biochemical probes (e.g., phospholipase A2 assays) and receptor modulation .

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O6/c20-12-5-7-13(8-6-12)21-19(25)30-22-17-4-2-1-3-15(17)16-10-9-14(23(26)27)11-18(16)24(28)29/h5-11,15H,1-4H2,(H,21,25)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRASXQLAWASLT-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate is a complex organic molecule with significant biological implications. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H15ClN3O6
  • Molar Mass : 452.24 g/mol
  • CAS Number : 383147-94-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclohexanone derivatives and 2,4-dinitrophenyl hydrazine. The final product is obtained through the formation of carbamate linkages, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It has been shown to interact with acetylcholinesterase (AChE), which plays a critical role in neurotransmission.

Enzyme Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on AChE, with IC50 values suggesting high efficacy in enzyme inhibition. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's.

Compound IC50 (µM) Target Enzyme
This compound0.045Acetylcholinesterase (AChE)

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related damage in cells.

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaque formation.
  • Antimicrobial Properties :
    Another investigation assessed the antimicrobial activity against various bacterial strains. The compound exhibited moderate antibacterial effects, particularly against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.
  • Pharmacokinetics :
    Pharmacokinetic studies revealed favorable absorption and distribution characteristics in vivo. The compound demonstrated a half-life suitable for therapeutic applications, making it a candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparisons with molecules sharing its key substituents: 2,4-dinitrophenyl , 4-chlorophenyl , and carbamate/amide functionalities . Below is a detailed analysis:

Functional Group Analogues

Compound Name Key Substituents/Features Applications/Properties Reference
Target Compound 2,4-dinitrophenyl, 4-chlorophenyl carbamate Hypothetical enzyme inhibition/probe
PED6 2,4-dinitrophenyl, BODIPY fluorophore Phospholipase A2 activity probe
AM251 4-chlorophenyl, pyrazole carboxamide Cannabinoid receptor antagonist (CB1)
GSK4112 4-chlorophenyl, nitrothienyl glycinate Estrogen-related receptor γ (ERRγ) modulator
Propiconazole 2,4-dichlorophenyl, triazole Agricultural fungicide
  • Electron-Deficient Aromatic Systems :
    The 2,4-dinitrophenyl group in the target compound and PED6 () enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or membranes. PED6’s use as a phospholipase A2 probe highlights this group’s utility in tracking enzymatic activity . In contrast, the 4-chlorophenyl moiety (shared with AM251 and GSK4112) contributes to receptor binding via hydrophobic and halogen-bonding interactions .

  • Carbamate vs. Carboxamide: The carbamate group in the target compound differs from the carboxamide in AM251 and GSK4112. Carbamates are more hydrolytically stable than esters but less so than carboxamides, suggesting moderate metabolic stability. AM251’s carboxamide is critical for CB1 receptor antagonism, achieving sub-nanomolar affinity .
  • Receptor Modulation: The 4-chlorophenyl group in GSK4112 enables ERRγ modulation, implying the target compound could interact with nuclear receptors .

Physicochemical Properties

Though direct data for the target compound are unavailable, inferences can be made:

  • Stability : Nitro groups may confer photosensitivity, as seen in dinitrophenyl-labeled probes like PED6 .

Research Implications and Gaps

  • Biological Screening : Priority should be given to testing the compound in phospholipase A2 or receptor-binding assays, leveraging its structural kinship to PED6 and AM251 .
  • Stability Studies : Nitro group decomposition pathways (e.g., photodegradation) require investigation, as seen in impurity analysis for benzydamine derivatives .

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